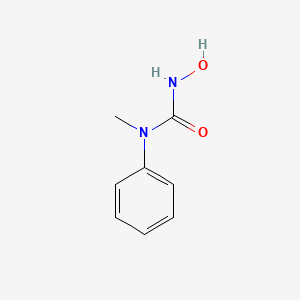

3-Hydroxy-1-methyl-1-phenylurea

Description

Contextualization within Urea (B33335) and N-Hydroxyurea Chemistry

To understand 3-Hydroxy-1-methyl-1-phenylurea, one must first consider its parent structures: urea and N-hydroxyurea. Urea, with its simple diamide structure, is a cornerstone of nitrogen chemistry and biology. Its derivatives, formed by substituting one or more of its hydrogen atoms, give rise to a vast array of compounds with diverse applications.

Phenylurea is a fundamental derivative where one of the amide hydrogens is replaced by a phenyl group. chemicalbook.com This introduction of an aromatic ring significantly alters the molecule's properties, forming the basis for numerous herbicides, dyes, and pharmaceuticals. researchgate.net Further substitution on the nitrogen atoms, as seen in this compound, creates more complex and often more potent molecules.

N-hydroxyurea, a compound where a hydroxyl group is attached to one of the nitrogen atoms of urea, is a clinically significant medication used in the treatment of certain cancers and sickle cell disease. chemicalbook.comwikipedia.org Its biological activity is primarily attributed to its ability to inhibit the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. wikipedia.orgcancer.gov The N-hydroxy moiety is a key functional group that imparts unique chemical and biological properties.

This compound is a hybrid of these structural motifs. It is a trisubstituted urea derivative, featuring a phenyl group and a methyl group on one nitrogen atom, and a hydroxyl group on the other. This specific arrangement of functional groups places it within the class of N-hydroxy-N-arylureas, a group of compounds of significant interest in medicinal chemistry.

Foundational Chemical Significance and Research Rationale

The chemical significance of this compound stems from the combination of its constituent functional groups. The urea backbone provides a rigid and polar core, capable of forming hydrogen bonds. The N-phenyl and N-methyl groups introduce lipophilicity and steric bulk, which can influence how the molecule interacts with biological targets. The N-hydroxy group is a potent metal-chelating moiety and can also act as a hydrogen bond donor and acceptor.

The primary research rationale for compounds like this compound lies in the exploration of their potential as enzyme inhibitors. The N-hydroxyurea functionality is a known pharmacophore for inhibiting metalloenzymes. For instance, N-hydroxyguanidines, which are structurally related, have been studied as inhibitors of nitric oxide synthases. nih.gov The aryl substitution on the urea nitrogen allows for the tuning of electronic and steric properties to achieve selective inhibition of specific enzymes.

Furthermore, N-hydroxy compounds can be involved in redox chemistry, and their biological effects are sometimes mediated through the generation of reactive nitrogen species. The study of N-hydroxy-N-arylureas contributes to a deeper understanding of the structure-activity relationships within this class of compounds, potentially leading to the development of novel therapeutic agents. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active N-hydroxyureas provides a strong impetus for its synthesis and investigation. researchgate.net

Structural Features and Nomenclature Considerations

The systematic IUPAC name for this compound is N-hydroxy-N-methyl-N'-phenylurea . This name precisely describes the connectivity of the atoms within the molecule. Let's break down the nomenclature:

Urea : This is the parent structure, a carbonyl group bonded to two nitrogen atoms.

N'-phenyl : A phenyl group is attached to one of the nitrogen atoms (designated as N').

N-hydroxy : A hydroxyl group is attached to the other nitrogen atom (designated as N).

N-methyl : A methyl group is also attached to the same nitrogen atom as the hydroxyl group.

The numbering of the urea nitrogens can sometimes be ambiguous. An alternative, though less common, name could be 1-hydroxy-1-methyl-3-phenylurea. However, the N/N' designation is generally preferred for clarity in substituted ureas.

Key Structural Features:

Planar Urea Core : The central O=C-N-C-N backbone of the urea moiety tends to be planar.

Amide Resonance : The lone pair of electrons on the nitrogen atoms can be delocalized into the carbonyl group, giving the C-N bonds partial double bond character.

Hydrogen Bonding : The N-H and O-H protons are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. This is a key feature in the crystal structure of related phenylureas. nih.gov

Rotatable Bonds : There are several rotatable single bonds in the molecule, including the C-N bonds to the phenyl and methyl groups, and the N-O bond.

These structural features are crucial in determining the molecule's conformation, its interaction with other molecules, and ultimately its chemical and biological properties.

Data Tables

| Property | Value |

| IUPAC Name | N-hydroxy-N-methyl-N'-phenylurea |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 13262-41-4 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-hydroxy-1-methyl-1-phenylurea |

InChI |

InChI=1S/C8H10N2O2/c1-10(8(11)9-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11) |

InChI Key |

UDJKPENTLREIMW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 1 Methyl 1 Phenylurea

Classical and Established Synthetic Routes

Traditional methods for the synthesis of urea (B33335) derivatives have been well-established for decades, providing reliable, albeit sometimes hazardous, pathways to these valuable compounds. These routes are characterized by their robustness and have been foundational in the development of more complex molecules.

Reaction of Phenylisocyanate with N-Methylhydroxylamine

The most direct and common classical method for synthesizing 3-Hydroxy-1-methyl-1-phenylurea involves the nucleophilic addition of N-methylhydroxylamine to phenyl isocyanate. commonorganicchemistry.comwikipedia.org Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as amines and hydroxylamines without the need for a catalyst. commonorganicchemistry.com

The reaction mechanism proceeds via the attack of the nitrogen atom of N-methylhydroxylamine on the electrophilic carbonyl carbon of the isocyanate group. This forms a transient, zwitterionic intermediate which quickly rearranges to the stable urea product. The reaction is typically conducted in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com A closely related synthesis is described in a patent for 1-methyl-1-methoxyl-3-phenylurea, where phenyl isocyanate is reacted with hydroxylamine (B1172632) sulphate in an alkaline aqueous solution. google.com This demonstrates the versatility of the isocyanate-based approach for creating N-substituted, N-hydroxy or N-alkoxy ureas.

Overview of Urea Linkage Formation Strategies

The formation of the urea linkage is a critical transformation in organic synthesis. nih.gov Beyond the isocyanate-amine reaction, several other classical strategies are widely employed. These methods often involve hazardous reagents but have been refined over the years for efficiency. nih.govresearchgate.net

One of the most traditional methods involves the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. commonorganicchemistry.comnih.gov Amines react with phosgene to form carbamoyl (B1232498) chloride or isocyanate intermediates, which then react with a second amine to yield the urea. wikipedia.orgnih.gov However, the extreme toxicity of phosgene has driven the development of alternative reagents. nih.gov

Other established methods include:

Carbamates: The reaction of reactive carbamates, such as phenyl carbamates, with amines can produce ureas, though these reactions can be reversible. commonorganicchemistry.com

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements generate isocyanate intermediates in situ from carboxylic acids, amides, or hydroxamic acids, respectively. researchgate.netorganic-chemistry.org These intermediates can then be trapped by an amine to form the desired urea.

Direct Transamidation: Urea itself can react with amines via transamidation to form substituted ureas, often requiring heat and sometimes catalysts. wikipedia.org

Table 1: Comparison of Classical Urea Linkage Formation Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Isocyanate + Amine | Phenyl isocyanate, N-Methylhydroxylamine | High yield, mild conditions, no catalyst needed. commonorganicchemistry.com | Isocyanates can be toxic and moisture-sensitive. |

| Phosgene Chemistry | Phosgene/Triphosgene, Amines | Versatile for symmetrical and unsymmetrical ureas. nih.gov | Phosgene is extremely toxic; requires stringent safety protocols. commonorganicchemistry.comnih.gov |

| Carbamate Chemistry | Carbamates, Amines | Safer alternative to phosgene. | Reactions can be reversible, leading to side products. commonorganicchemistry.com |

| Rearrangement Reactions | Carboxylic acids/amides, Azides, Amines | Avoids handling of isocyanates directly. organic-chemistry.org | May require harsh conditions or specific reagents. organic-chemistry.org |

| Transamidation | Urea, Amines | Uses readily available starting materials. | Often requires high temperatures; can lead to mixtures. wikipedia.org |

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing sustainable alternatives to classical methods. These approaches prioritize safety, waste reduction, and energy efficiency. blazingprojects.comacs.org

Metal-Free and Catalyst-Free Methodologies

A significant advancement in urea synthesis is the development of metal-free and catalyst-free reactions. nih.govresearchgate.net These methods reduce the risk of product contamination with residual metal catalysts and often proceed under milder conditions. A key strategy involves the direct use of carbon dioxide (CO₂), a renewable and non-toxic C1 building block, with amines. While often requiring a catalyst, some systems can operate without one under specific conditions, such as in the absence of a solvent. rsc.org

Another catalyst-free approach involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and simplifying product isolation through filtration. nih.govrsc.org This method is noted for its simplicity, efficiency, and scalability. nih.gov Recently, a metal-free protocol using CO₂ at atmospheric pressure and room temperature has been developed for synthesizing a range of urea derivatives, highlighting the progress in this area. organic-chemistry.org Furthermore, novel transition-metal-free methods, such as aza-Nazarov-type reactions, have been described for constructing related N-hydroxy heterocycles, indicating a broader trend towards eliminating transition metals in N-O bond-containing structures. nih.gov

Flow Chemistry and Continuous Process Development

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, including urea derivatives. rroij.comresearchgate.net By performing reactions in a continuously flowing stream through a reactor, this technique offers numerous advantages over traditional batch processing. mt.comvapourtec.com

The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. stolichem.com This enhanced control improves reaction selectivity and yield. youtube.com Furthermore, the small reactor volume significantly enhances safety, especially when dealing with hazardous reagents or highly exothermic reactions. vapourtec.comstolichem.com Flow systems can be readily automated for continuous production, which is more efficient and less labor-intensive than batch processing. stolichem.com This technology is particularly well-suited for scaling up production from the laboratory to an industrial scale. vapourtec.com

Table 2: Advantages of Flow Chemistry in Urea Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| Enhanced Heat & Mass Transfer | Precise temperature control, higher selectivity, reduced byproducts. | stolichem.com |

| Improved Safety | Small reactor volumes minimize risk with hazardous materials. | vapourtec.comstolichem.com |

| Precise Reaction Control | Accurate control of residence time, stoichiometry, and temperature. | rroij.comresearchgate.net |

| Scalability | Seamless transition from lab-scale to production by running longer or in parallel. | vapourtec.comstolichem.com |

| Automation | Enables continuous, unattended operation, improving efficiency. | stolichem.com |

| Access to Novel Conditions | Allows for reactions at high temperatures and pressures safely. | vapourtec.com |

Green Chemistry Principles in Urea Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. jddhs.comnih.gov The application of these principles to the synthesis of urea derivatives like this compound is a key focus of modern research. blazingprojects.comacs.org

Key green chemistry strategies in urea synthesis include:

Use of Renewable Feedstocks: Replacing fossil fuel-derived reagents with renewable ones, such as using CO₂ as a C1 source instead of phosgene. rsc.orgspringernature.com

Safer Solvents and Reaction Conditions: Utilizing water or other green solvents, or performing reactions under solvent-free conditions, reduces waste and environmental impact. jddhs.commdpi.com

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, can lower energy requirements and reduce waste. mdpi.comacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Energy Efficiency: Developing processes that operate at ambient temperature and pressure, such as electrochemical synthesis, can significantly reduce the energy consumption associated with traditional high-temperature methods. springernature.comoaepublish.com

Designing for Degradation: Creating molecules that are designed to break down into benign substances after their use, preventing environmental persistence. jddhs.com

The pursuit of "green urea" synthesis is driven by the need to reduce the carbon footprint and environmental impact of chemical manufacturing, moving towards a more sustainable industrial future. springernature.comrsc.org

Mechanistic Investigations of Chemical Transformations Involving 3 Hydroxy 1 Methyl 1 Phenylurea

Thermal Decomposition Pathways and Products

Currently, there is no published research specifically detailing the thermal decomposition pathways and resulting products for 3-Hydroxy-1-methyl-1-phenylurea. Studies on analogous compounds, such as 1,3-diphenyl urea (B33335), have shown that thermal degradation can lead to the formation of isocyanates and amines. mdpi.comresearchgate.netutwente.nl For instance, the thermal cracking of 1,3-diphenyl urea has been reported to yield phenyl isocyanate and aniline (B41778) at elevated temperatures. researchgate.netutwente.nl It is plausible that this compound would undergo a similar decomposition, potentially yielding methylphenylisocyanate and hydroxylamine (B1172632) or related derivatives. However, without experimental data, this remains speculative.

A hypothetical decomposition pathway could involve the cleavage of the C-N bonds within the urea moiety, driven by thermal energy. The specific products would be influenced by the substitution pattern on the phenyl ring and the presence of the hydroxyl group.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a cornerstone of mechanistic chemistry, often requiring sophisticated analytical techniques and computational modeling. For this compound, no studies have been found that identify or characterize the transient species involved in its chemical transformations.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence them, such as temperature, concentration, and catalysts. There are no available kinetic studies for reactions involving this compound.

For comparison, kinetic studies on the ozonation of various phenylurea herbicides have been conducted to determine their degradation rates in water. Such studies are vital for environmental fate assessments and the development of remediation technologies. Similar kinetic analyses for this compound would be necessary to understand its stability and reactivity in different chemical environments.

Computational and Theoretical Chemistry Studies of 3 Hydroxy 1 Methyl 1 Phenylurea

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) provide deep insights into these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. cancer.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For instance, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, compounds with smaller energy gaps (e.g., ΔE = 2.783 eV) were considered softer and more reactive, while those with larger gaps (e.g., ΔE = 3.995 eV) were harder and less reactive. nih.gov In another example, the HOMO-LUMO gap for a water-solvated hydroxyurea (B1673989) molecule was calculated to be 7.30 eV using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For 3-Hydroxy-1-methyl-1-phenylurea, the presence of the phenyl ring, urea (B33335) moiety, and hydroxyl group would all influence the energies of these frontier orbitals. The delocalization of π-electrons from the phenyl ring and the lone pairs on the nitrogen and oxygen atoms would be expected to raise the HOMO energy, while the electron-withdrawing nature of the carbonyl group would lower the LUMO energy.

Table 1: Representative HOMO-LUMO Energy Gaps in Related Molecules

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Compound 3 * | DFT/B3LYP/6-311++G(d,p) | -6.645 | -3.862 | 2.783 |

| Compound 9 * | DFT/B3LYP/6-311++G(d,p) | -7.214 | -3.219 | 3.995 |

*Data from a study on 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, where compound 3 is 3-(1H-benzimidazol-2-yl)-4-hydroxy-1,6-dimethylquinolin-2(1H)-one and compound 9 is 4-hydroxy-1,6-dimethyl-3-(1,3,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)quinolin-2(1H)-one. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as they are the most electronegative atoms with lone pairs of electrons. These sites would be the primary centers for hydrogen bond acceptance and attack by electrophiles. The hydrogen atom of the hydroxyl group (O-H) and the hydrogen on the second nitrogen atom (N-H) would exhibit positive potential (blue), making them the principal sites for hydrogen bond donation. The phenyl ring would likely show a mixed potential, with the π-system being slightly negative. Such analyses are crucial for understanding how the molecule interacts with biological receptors or other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.dewikipedia.org A key feature of NBO analysis is the examination of "delocalization" or hyperconjugative interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, denoted as E(2). wisc.edu

In amides and ureas, a significant electronic feature is the delocalization of the lone pair electrons from the nitrogen atom (n) into the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is responsible for the planarity of the amide/urea group and the rotational barrier around the C-N bond. For this compound, NBO analysis would quantify several key interactions:

n(N) → π(C=O):* The delocalization of the lone pairs from both nitrogen atoms into the carbonyl antibonding orbital. This interaction contributes significantly to the stability of the molecule.

n(O) → σ(N-H/C-N):* Delocalization from the oxygen lone pairs of the hydroxyl group into adjacent antibonding orbitals.

π(Phenyl) → π(C=O):* Conjugative interaction between the phenyl ring and the urea moiety.

These delocalization energies provide quantitative insight into the electronic stabilization that governs the molecule's structure and reactivity. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis helps identify the most stable structures (rotamers) and the energy barriers between them.

Rotational Barriers and Rotameric Stability

The conformation of phenylurea derivatives is primarily defined by rotation around the C(sp²)-N bond of the urea core and the N-C(aryl) or N-C(alkyl) bonds. Computational studies on phenylurea and methylurea (B154334) provide reliable estimates for the rotational barriers in these systems. acs.org

Rotation about the C(sp²)-N bond in phenylurea is hindered, with calculated barriers ranging from 8.6 to 9.4 kcal/mol. acs.org This relatively high barrier is due to the partial double-bond character arising from the n → π* delocalization discussed in the NBO analysis. For this compound, a similar barrier is expected for rotation around the C-N(phenyl) bond.

Rotation around the N-C(phenyl) and N-C(methyl) bonds is less hindered. For phenylurea, the barrier to rotation for the phenyl group is about 2.4 kcal/mol, while for methylurea, the barrier for the methyl group is only 0.9 kcal/mol (at the MP2 level of theory). acs.org These barriers dictate the preferred orientation of the substituents relative to the urea plane. Studies on phenylurea show that the lowest energy conformation is a trans isomer (referring to the arrangement across the C-N bond) in a syn geometry (referring to the orientation of the phenyl ring). acs.org

Table 2: Calculated Rotational Barriers in Phenylurea and Methylurea Analogues

| Compound | Rotation Axis | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Phenylurea | C(sp²)-N | B3LYP/DZVP2 | 8.6 |

| Phenylurea | N-C(aryl) | MP2/aug-cc-pVDZ | 2.4 |

| Methylurea | C(sp²)-N | B3LYP/DZVP2 | 9.4 |

| Methylurea | N-C(alkyl) | MP2/aug-cc-pVDZ | 0.9 |

Data sourced from a comprehensive study on alkyl- and phenyl-substituted ureas. acs.org

Intramolecular Hydrogen Bonding Effects on Conformation

The presence of both a hydroxyl (N-OH) group and an amide-like (N-H) group in this compound introduces the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond is an attractive interaction between a hydrogen atom donor and an acceptor within the same molecule. nih.gov

In this molecule, a hydrogen bond could form between the hydrogen of the N-OH group and the carbonyl oxygen (N-O-H···O=C). This interaction would form a stable five-membered ring, significantly influencing the molecule's preferred conformation. The formation of such a bond would lock the rotation around the N-N(OH) bond and could increase the rotational barrier of the adjacent C-N bond. The strength of this intramolecular hydrogen bond can be estimated computationally and is known to stabilize specific conformers, affecting both molecular structure and chemical reactivity. nih.gov Studies on other systems containing hydroxyl and carbonyl groups, such as o-carbonyl hydroquinones, have shown that these intramolecular hydrogen bonds play a central role in determining molecular structure and electronic properties. nih.gov

Solvent Effects on Conformational Preferences

The conformation of a molecule, its three-dimensional arrangement of atoms, can be significantly influenced by the surrounding solvent. For substituted ureas, intramolecular hydrogen bonding is a key factor in determining the most stable conformation. nih.govtandfonline.com In a computational study, the effect of different solvents on the conformational preferences of this compound would be simulated using quantum chemical calculations.

This analysis would typically involve:

Geometry Optimization: The molecule's structure would be optimized in the gas phase to find its most stable intrinsic conformation.

Solvent Modeling: Implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) would be used to simulate the environment of various solvents (e.g., water, dimethyl sulfoxide, chloroform).

Conformational Search: A systematic search for different conformers (rotational isomers) would be performed in each solvent model to identify the lowest energy structures.

The results would likely be presented in a data table showing the relative energies of different conformers in various solvents, highlighting how the polarity and hydrogen-bonding capacity of the solvent affect the orientation of the phenyl ring, the methyl group, and the hydroxy group. However, no specific published data is available for this compound.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that help predict its chemical reactivity. These are typically derived from methods like Density Functional Theory (DFT). nih.gov

Fukui functions are central to Conceptual DFT and are used to identify the most reactive sites within a molecule. They indicate the change in electron density at a particular point when an electron is added or removed.

fukui(+) (fk+): Predicts sites for nucleophilic attack (attack by an electron-rich species).

fukui(-) (fk-): Predicts sites for electrophilic attack (attack by an electron-poor species).

fukui(0) (fk0): Predicts sites for radical attack.

Local softness indices are related to the Fukui function and provide further insight into the reactivity of specific atomic sites. A computational study would calculate these values for each atom in this compound to predict where reactions are most likely to occur. For instance, the analysis would pinpoint which of the oxygen, nitrogen, or ring carbon atoms are most susceptible to electrophilic or nucleophilic attack. Without specific studies, a hypothetical data table of these indices cannot be generated.

Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Absolute Hardness (η): Measures the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap generally signifies high hardness and lower reactivity.

A theoretical investigation would report the calculated values for the HOMO-LUMO gap, electronegativity, and hardness of this compound to provide a general assessment of its stability and reactivity. No such published data currently exists for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, helping to understand how reactants are converted into products. nih.govduke.edu

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate.

The process involves:

Identifying the structures of the reactants, products, and any intermediates.

Using specialized algorithms to find the transition state structure connecting them.

Performing frequency calculations to confirm the transition state (which has exactly one imaginary frequency).

Molecules can often rearrange their atoms to form structural isomers. Computational studies can explore potential isomerization or rearrangement pathways for this compound. chemicalbook.com For example, one could investigate the possibility of tautomerization (a type of isomerization involving proton migration) or other intramolecular rearrangements.

This would involve calculating the energy profiles for different potential pathways, identifying the transition states and any intermediates for each route. By comparing the activation energies, chemists can predict the most likely pathway for the rearrangement to occur. Such detailed mechanistic explorations for this compound have not been documented in the scientific literature.

Vibrational Spectroscopic Analysis of this compound Using Density Functional Theory Remains Unexplored

Despite the growing application of computational chemistry in the analysis of molecular structures, a detailed vibrational spectroscopic characterization of the chemical compound this compound, supported by Density Functional Theory (DFT), is not currently available in published scientific literature.

Computational studies on related molecules, such as phenylurea and various substituted urea derivatives, are prevalent in scientific journals. These studies typically involve the optimization of the molecular geometry, followed by the calculation of harmonic vibrational frequencies using DFT with various basis sets. The theoretical data is then compared with experimental FT-IR and FT-Raman spectra to achieve a precise assignment of the vibrational modes of the molecule. This includes identifying characteristic stretching, bending, and torsional vibrations of functional groups like N-H, C=O, C-N, and the phenyl ring.

However, for this compound specifically, no such comprehensive analysis appears to have been undertaken or at least published. The presence of the hydroxyl and methyl groups attached to one of the nitrogen atoms introduces a unique structural and electronic configuration compared to simpler phenylureas, which would significantly influence its vibrational spectrum. A dedicated study would be required to elucidate these specific vibrational characteristics.

Without access to primary research data, any attempt to present a vibrational analysis would be speculative and would not meet the standards of scientific accuracy. The scientific community awaits a formal investigation into the spectroscopic properties of this compound to fill this gap in the literature.

Derivatization and Structural Analogue Studies of 3 Hydroxy 1 Methyl 1 Phenylurea

Design Principles for Structural Analogues

Substituent Effects on the Phenyl Ring

The phenyl ring offers a versatile scaffold for introducing a wide range of substituents to modulate the electronic and steric properties of the molecule. The nature and position of these substituents can significantly impact intermolecular interactions with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed at the ortho, meta, or para positions of the phenyl ring. The introduction of such groups alters the electron density of the aromatic system, which can influence the compound's reactivity and its ability to participate in key binding interactions, such as hydrogen bonding and pi-stacking. For instance, studies on N-aryl-N'-hydroxyureas have shown that the nature of substituents on the aryl ring can affect their biological activity. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Molecular Properties (Hypothetical)

| Substituent (Position) | Electronic Effect | Potential Impact on Activity |

| -OCH₃ (para) | Electron-donating | May enhance binding through hydrogen bond acceptance. |

| -Cl (para) | Electron-withdrawing | Can alter electronic distribution and improve metabolic stability. |

| -CF₃ (meta) | Strongly electron-withdrawing | May increase binding affinity through specific interactions. |

| -CH₃ (ortho) | Electron-donating (steric hindrance) | Can induce a conformational twist, affecting planarity and receptor fit. |

This table presents hypothetical scenarios based on general principles of medicinal chemistry.

Modifications of the N-Methyl Group

The N-methyl group plays a crucial role in the molecule's conformation and lipophilicity. Modifications at this position can have a profound effect on solubility, membrane permeability, and metabolic stability.

Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can increase lipophilicity, which may enhance cell membrane penetration. Conversely, introducing more polar functionalities could improve aqueous solubility. The presence and size of the N-alkyl group can also disrupt the planarity of the urea (B33335) backbone, which has been shown to significantly increase the solubility of some urea derivatives. nih.gov Studies on the hydration of ureas have demonstrated that even a single methyl group can drastically alter the molecule's interaction with water. nih.gov

Exploration of the N-Hydroxyl Functionality

The N-hydroxyl group is a key functional group, likely involved in crucial hydrogen bonding interactions and acting as a potential metal-chelating moiety. Derivatization of this group can serve multiple purposes, including its protection during synthesis or the creation of prodrugs.

O-alkylation to form N-alkoxy derivatives can modulate the acidity and hydrogen-bonding capacity of this group. For example, O-benzyl protected N-hydroxyureas are common intermediates in the synthesis of N-hydroxyureas. researchgate.net The N-hydroxyurea functionality is a known inhibitor of various metalloenzymes, and modifications can fine-tune this inhibitory activity. researchgate.net

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives of 3-Hydroxy-1-methyl-1-phenylurea requires versatile and efficient chemical methodologies. These strategies often focus on regioselective functionalization and the use of modern coupling reactions to build molecular diversity.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the phenyl ring. This is particularly important for establishing clear structure-activity relationships. Direct C-H functionalization has emerged as a powerful tool in this regard, offering an atom-economical way to introduce new chemical bonds. mdpi.commdpi.comnih.gov For the phenylurea core, directing groups can be employed to guide the functionalization to a specific carbon atom on the phenyl ring.

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents and Conditions | Target Position |

| Ortho-lithiation | n-BuLi, TMEDA, -78 °C | Ortho to the urea nitrogen |

| Directed C-H Halogenation | N-Halosuccinimide, catalyst | Ortho or meta depending on directing group |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Para (typically) |

This table outlines potential strategies based on established organic synthesis methods.

Diversification via Coupling Reactions

Modern cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in creating a diverse library of analogues. nih.govmit.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For instance, N-arylureas themselves can act as ligands in palladium-catalyzed reactions, facilitating transformations such as the heteroannulation of bromoanilines and dienes. acs.orgnih.gov

The Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for modifying the phenyl ring of this compound derivatives. For example, a boronic acid derivative of the phenylurea could be coupled with various aryl halides (Suzuki coupling) to introduce new aryl or heteroaryl moieties. An efficient method for the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) provides a practical route to unsymmetrical ureas. acs.org

Influence of Structural Modifications on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by structural modifications to its core structure. These modifications can alter the electron distribution within the molecule, affecting its susceptibility to chemical transformations and degradation.

Alterations to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can impact the reactivity of the entire molecule. For instance, the substitution patterns on the phenyl ring have been shown to influence the transformation rates of phenylurea herbicides in soil. nih.gov The presence of different substituents can affect the molecule's lipophilicity and adsorption characteristics, which in turn dictate its environmental fate and stability. nih.gov

Modifications to the urea moiety, such as changes to the N-methyl and N-hydroxy groups, also play a crucial role. The N-demethylation process is a known transformation pathway for many phenylurea compounds. nih.gov The stability of the N-hydroxy group is also a key factor, as it can influence the molecule's biological activity and degradation profile.

Research into the degradation of phenylurea herbicides under various oxidation conditions has provided insights into their stability. Advanced oxidation processes have been shown to be effective in breaking down these compounds. researchgate.net The specific degradation pathways and the resulting transformation products are dependent on the structure of the parent compound and the oxidation method used. researchgate.net

The following table summarizes the influence of various structural modifications on the properties of phenylurea derivatives, which can be extrapolated to understand the reactivity and stability of this compound.

| Structural Modification | Influence on Reactivity and Stability |

| Phenyl Ring Substitution | Affects lipophilicity, adsorption, and transformation rates in soil. nih.gov |

| N-Alkylation/Dealkylation | N-demethylation is a common degradation pathway. nih.gov |

| N-Hydroxylation | Influences biological activity and degradation profile. |

| Environmental Factors | Transformation rates are affected by soil type and microbial activity. nih.gov |

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound can involve the creation of chiral centers, making stereochemical control a critical aspect of the synthetic process. The introduction of chirality can significantly impact the biological activity and properties of the resulting molecules.

The synthesis of chiral phenylurea derivatives often utilizes chiral starting materials, such as chiral amines or isocyanates. For example, the reaction of a chiral amine with an achiral isocyanate can produce a chiral urea. The use of chiral precursors is a common strategy to obtain enantiomerically pure or enriched products. mdpi.com

Another approach involves the use of chiral catalysts in the synthesis of ureas and thioureas. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of these compounds. mdpi.com Chiral thioureas, for instance, have been successfully used as organocatalysts in a variety of stereoselective reactions due to their ability to form strong hydrogen bonds. mdpi.com

The synthesis of complex molecules containing phenylurea moieties may involve multiple stereocenters. In such cases, the synthetic strategy must carefully consider the stereochemical outcome of each reaction step to ensure the desired diastereomer is obtained. The separation of enantiomers of racemic mixtures can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC).

The following table highlights key aspects of stereochemical control in the synthesis of phenylurea analogues.

| Method | Description |

| Chiral Starting Materials | The use of enantiomerically pure amines or isocyanates to introduce chirality into the final product. mdpi.com |

| Asymmetric Organocatalysis | Employment of chiral catalysts, such as chiral thioureas, to control the stereochemical outcome of the reaction. mdpi.com |

| Diastereoselective Synthesis | Strategic planning of multi-step syntheses to control the formation of multiple chiral centers. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques like chiral HPLC. |

The development of stereoselective synthetic methods is crucial for exploring the structure-activity relationships of chiral phenylurea analogues and for the production of single-enantiomer compounds with optimized properties.

Advanced Chemical Applications and Roles in Chemical Processes

Utilization as a Synthetic Building Block in Complex Chemical Architectures

A thorough review of scientific databases indicates a lack of specific documented instances of 3-Hydroxy-1-methyl-1-phenylurea being used as a primary building block in complex chemical syntheses.

There is currently no readily available scientific literature detailing the use of this compound as a key intermediate in multi-step organic synthesis pathways for creating complex molecules. While urea (B33335) derivatives are fundamental in organic chemistry, the specific role of this hydroxylated and methylated phenylurea as a synthetic intermediate is not well-documented.

The synthesis of heterocyclic compounds often involves versatile precursors that can undergo cyclization reactions. researchgate.netchemrxiv.orgresearchgate.net Urea and its derivatives can serve as sources of nitrogen and carbonyl groups in the formation of various heterocycles. rsc.org However, specific studies employing this compound as a direct precursor for the synthesis of heterocyclic compounds have not been identified in the reviewed literature.

Role in Non-Catalytic Chemical Transformations

Information regarding the specific role of this compound in non-catalytic chemical transformations is not extensively covered in existing research. The reactivity of the N-hydroxyurea moiety suggests potential for various transformations, but detailed studies focusing on this compound are not apparent.

Investigation as a Component in Material Science (non-biological)

The field of material science investigates the properties and applications of materials. juniperpublishers.comchalmers.semedcraveonline.comissn.orgskoltech.ru While polymers and functional materials can be derived from urea-based compounds, a specific investigation into this compound as a component in non-biological material science is not found in the available literature.

Chemical Inhibition of Corrosion Processes by Phenylurea Derivatives

Phenylurea derivatives have been a subject of significant research in the field of corrosion inhibition, particularly for protecting metals like steel in acidic environments. These compounds typically function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. The efficiency of these inhibitors is often linked to their molecular structure, including the presence of heteroatoms (N, O) and aromatic rings, which can facilitate strong adsorption.

Several studies have demonstrated the effectiveness of various phenylurea derivatives as corrosion inhibitors. The mechanism generally involves the inhibitor molecules blocking the active sites on the metal surface, thereby suppressing both anodic and cathodic reactions. The adsorption process is often found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.

Table 1: Research Findings on Phenylurea Derivatives as Corrosion Inhibitors

| Phenylurea Derivative(s) | Metal/Corrosive Medium | Key Findings & Inhibition Efficiency (IE) | Reference |

|---|---|---|---|

| 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea and its derivatives | Mild Steel / 1 M HCl | Mixed-type inhibitors; IE increases with concentration and decreases with temperature. Maximum IE reached up to 97.42%. | 1 |

| Phenylthiourea (PHTU) and Benzoylthiourea (BOTU) | 20# Steel / 15% HCl | Good corrosion inhibition, with BOTU performing better due to the C=O group. IE > 83% at 2 mmol/L. Adsorption follows Langmuir isotherm. | 11 |

Disclaimer: The studies cited in this section pertain to the general class of phenylurea derivatives. Specific research on the corrosion inhibition properties of this compound was not identified.

Applications in Analytical Chemistry for Derivatization

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Phenylurea herbicides, a major class of compounds, are often thermally labile and require derivatization before analysis by gas chromatography (GC). This process typically involves converting the polar N-H group into a more stable and volatile derivative.

A common derivatization strategy for phenylureas is alkylation. For instance, a method for the ultratrace determination of phenylurea herbicides in water involves solid-phase extraction followed by alkylation with iodoethane (B44018) and sodium hydride. This derivatization yields thermostable products suitable for analysis by solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS), allowing for detection limits at the nanogram-per-liter level. This derivatization not only improves the chromatographic behavior but can also help in differentiating parent compounds from their metabolites.

Disclaimer: The applications discussed in this section are for the broader class of phenylurea compounds, particularly herbicides. Specific derivatization protocols and applications for this compound in analytical chemistry are not detailed in the available literature.

Future Research Directions and Unexplored Chemical Facets

Emerging Synthetic Methodologies for N-Hydroxyurea Structures

The synthesis of N-hydroxyureas, including N-hydroxy-N-methyl-N'-phenylurea, has traditionally relied on established methods. However, the pursuit of greater efficiency, milder conditions, and broader substrate scope is driving the development of novel synthetic strategies.

Future research could focus on adapting and optimizing several emerging methodologies:

Isocyanate-Free Routes: Conventional syntheses often involve hazardous isocyanates. rsc.org A significant area of future research is the development of safer, isocyanate-free pathways. One promising approach involves the decarbonylation and dehydrogenation of formamides using ruthenium pincer catalysts to form urea (B33335) derivatives. rsc.org Another innovative method is the direct synthesis of N-substituted ureas from primary amides via a Hofmann rearrangement, using phenyliodine diacetate in the presence of an ammonia (B1221849) source. thieme.deorganic-chemistry.org

Catalytic Approaches: The use of catalysts to facilitate urea formation under mild conditions is a key research frontier. Indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, and this methodology has been extended to the carbamoylation of amines to form N-substituted ureas. organic-chemistry.org Exploring similar catalysts for the specific synthesis of N-hydroxyureas from suitable precursors could be a fruitful endeavor.

Protected Hydroxylamine (B1172632) Reagents: A convenient method for synthesizing N-hydroxyureas involves the treatment of amines with O-benzyl protected N-hydroxycarbamates, followed by deprotection via hydrogenation. researchgate.net This approach avoids the direct handling of potentially unstable hydroxylamine derivatives and could be optimized for the synthesis of N-hydroxy-N-methyl-N'-phenylurea by using N-methylaniline as the starting amine.

| Methodology | Key Features | Potential Advantages for N-Hydroxyurea Synthesis | Reference(s) |

| Hofmann Rearrangement of Amides | Uses primary amides and a hypervalent iodine reagent (PIDA). | Avoids direct use of isocyanates; potentially milder conditions. | thieme.deorganic-chemistry.org |

| Formamide Self-Coupling | Ruthenium-pincer catalyzed decarbonylation and dehydrogenation. | Isocyanate-free; utilizes readily available formamides. | rsc.org |

| Protected N-Hydroxycarbamates | Two-step process involving a protected hydroxylamine precursor. | Good yields; suitable for complex molecules like amino sugars. | researchgate.net |

| On-Water Synthesis | Reaction of amines and isocyanates in water. | Sustainable; simple product isolation; chemoselective. | organic-chemistry.org |

Advanced Spectroscopic Probing of Dynamic Chemical Processes

The dynamic behavior of N-hydroxy-N-methyl-N'-phenylurea, particularly its conformational equilibria and interactions with its environment, remains largely unexplored. Advanced spectroscopic techniques, coupled with computational methods, can provide unprecedented insights.

Conformational Dynamics: N-hydroxyurea can exist in different conformations, such as E and Z isomers, with their relative stability being influenced by the solvent environment. mdpi.com Ab initio molecular dynamics (AIMD) simulations have shown that while the E conformer of unsubstituted hydroxyurea (B1673989) is more stable in the gas phase, hydration can favor the Z conformer. mdpi.com Similar studies on N-hydroxy-N-methyl-N'-phenylurea could elucidate the influence of the methyl and phenyl groups on its conformational preferences in aqueous solution.

Hydration and Solvation: Radially resolved IR spectroscopy, derived from AIMD simulations, can reveal the extent to which the solute molecule perturbs the hydrogen bond network of surrounding water molecules. mdpi.com This technique has demonstrated that hydroxyurea acts as a "structure-making" molecule, enhancing the local hydrogen bond network. mdpi.com Applying this to N-hydroxy-N-methyl-N'-phenylurea would quantify the impact of its substituents on its hydration shell, which is crucial for understanding its behavior in biological or protic solvent systems.

Vibrational Circular Dichroism (VCD) Spectroscopy: For chiral derivatives or when studying interactions with chiral environments, VCD spectroscopy can be a powerful tool to identify binding topologies and correct mispredictions of solution-phase structures that can arise from computational models that neglect solvent effects. researchgate.net

NMR Spectroscopy: While standard for characterization, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to study self-aggregation phenomena, while exchange spectroscopy (EXSY) could probe the kinetics of conformational changes or proton exchange.

Integration of Machine Learning for Reactivity Prediction

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties, reaction outcomes, and even elucidating reaction mechanisms. dtu.dk For N-hydroxy-N-methyl-N'-phenylurea, ML offers several exciting research avenues.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, particularly those based on graph neural networks (GNNs), can be trained to predict a wide range of physicochemical properties. dtu.dk By building a dataset of related hydroxyurea compounds, ML models could predict properties like solubility, lipophilicity, and even potential biological activity for N-hydroxy-N-methyl-N'-phenylurea. nih.gov

Reactivity and Mechanism Prediction: ML force fields (MLFFs) can be developed to study reactive processes with the accuracy of ab initio methods but at a fraction of the computational cost. researchgate.net An MLFF could be trained to model the decomposition pathways of N-hydroxy-N-methyl-N'-phenylurea or its reactions with other molecules, providing insights into its stability and potential reactivity. For instance, ML has been used to study the free energy profiles of urea decomposition in water. researchgate.net

Spectra Prediction: ML models are increasingly used to predict spectroscopic data. A trained model could predict the NMR or IR spectrum of N-hydroxy-N-methyl-N'-phenylurea, aiding in its identification and characterization. mdpi.com ML algorithms like Random Forest and Decision Tree have been used in conjunction with spectroscopic data to predict urea concentrations in complex mixtures. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry

The urea functionality is well-known for its ability to form strong, directional hydrogen bonds, making it a key building block in supramolecular chemistry. The specific substitution pattern of N-hydroxy-N-methyl-N'-phenylurea presents unique opportunities for self-assembly.

Hydrogen-Bonding Motifs: The N-H proton and the carbonyl oxygen are classic hydrogen bond donors and acceptors, respectively. The N-OH group introduces an additional site for hydrogen bonding. Detailed structural studies, both in the solid state (X-ray crystallography) and in solution (NMR, IR), could reveal the preferred hydrogen-bonding motifs, such as the formation of one-dimensional tapes or cyclic assemblies. researchgate.net

Hierarchical Assembly: The interplay of hydrogen bonding from the urea and hydroxyurea moieties and π-π stacking interactions from the phenyl group could lead to complex, hierarchical self-assembly. Research could investigate how N-hydroxy-N-methyl-N'-phenylurea assembles from primary chains or dimers into larger, ordered structures like nanofibers or gels, similar to what has been observed for other self-assembling bis-urea compounds. researchgate.netgoogle.com

Anion Recognition: The polarized N-H and O-H bonds make the hydroxyurea motif a potential candidate for anion binding. Future studies could explore the ability of N-hydroxy-N-methyl-N'-phenylurea and its assemblies to act as receptors for various anions, a key function in sensing and transport applications.

Unveiling Novel Reaction Pathways and Chemistries

The unique combination of functional groups in N-hydroxy-N-methyl-N'-phenylurea suggests a rich and largely unexplored reactive landscape.

Redox Chemistry and Radical Formation: Hydroxyureas can act as radical scavengers and can be oxidized to form nitroxide radicals. nih.govnih.gov The interaction of N-hydroxy-N-methyl-N'-phenylurea with biological oxidants or metal centers could lead to interesting radical chemistry. Studies have shown that N-hydroxyurea analogs can be significantly more potent nitric oxide (NO) donors than hydroxyurea itself, a process that involves the formation of a nitroxide radical intermediate. nih.gov

Thermal Decomposition: The thermal decomposition of substituted ureas can lead to the formation of isocyanates. acs.org Investigating the pyrolysis of N-hydroxy-N-methyl-N'-phenylurea could reveal its decomposition pathways and the potential to generate novel reactive intermediates.

Transamidation Reactions: While typically requiring harsh conditions, the transamidation of ureas with amines can be a route to new urea derivatives. nih.gov Exploring mild, catalyzed conditions for the reaction of the N'-phenylurea moiety could provide a pathway to novel functionalized N-hydroxy-N-methylureas.

Directed C-H Functionalization: The phenyl group offers a handle for late-stage functionalization. Research into directed C-H activation, guided by the urea or hydroxyurea moiety, could provide a powerful tool for rapidly generating a library of derivatives with diverse properties for applications in materials science or medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.